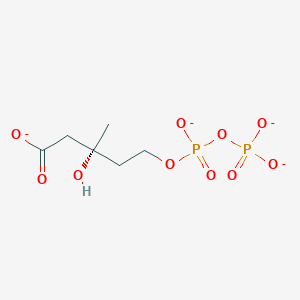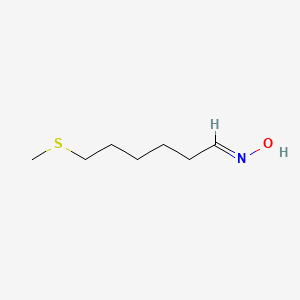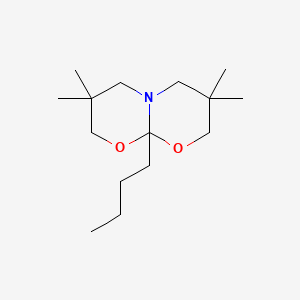
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Übersicht
Beschreibung
8a-butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene is an oxazinooxazine.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Optical Properties
The compound 8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene, while not directly mentioned, seems to be related to the research on phthalocyanines and naphthalimides, which are compounds known for their electrochemical and optical properties. For instance, the preparation of α-octaalkylphthalocyanines demonstrates the interest in compounds with fused units that exhibit significant electrochemical and optical behaviors, useful in applications ranging from sensing to photovoltaics (Kimura et al., 2011).
Catalytic Activity in Organic Reactions
Phthalocyanine complexes, such as those synthesized from phthalonitrile derivatives, have been shown to possess catalytic activity, especially in oxidation reactions. These complexes can selectively oxidize cyclohexene to various products, demonstrating the potential of related compounds in catalysis and organic synthesis (Saka et al., 2013).
Charge Transport and Luminescent Materials
N-butyl-1,8-naphthalimide derivatives are explored for their charge transport and luminescent properties, making them promising candidates for organic light-emitting diodes (OLEDs). These materials are designed to enhance the performance of OLEDs through improved charge transport and luminescence, highlighting the relevance of chemical modifications in developing advanced electronic materials (Sun & Jin, 2014).
Synthesis and Structural Analysis
The synthesis and characterization of complex compounds, such as those involving Ge=Si doubly bonded structures, offer insights into the structural possibilities and reactivities of organosilicon and organogermanium compounds. These studies contribute to the fundamental understanding of bond formation, reaction mechanisms, and the potential for new material development (Iwamoto et al., 2010).
Eigenschaften
Produktname |
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene |
|---|---|
Molekularformel |
C15H29NO2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
9a-butyl-3,3,7,7-tetramethyl-2,4,6,8-tetrahydro-[1,3]oxazino[2,3-b][1,3]oxazine |
InChI |
InChI=1S/C15H29NO2/c1-6-7-8-15-16(9-13(2,3)11-17-15)10-14(4,5)12-18-15/h6-12H2,1-5H3 |
InChI-Schlüssel |
NAIHRQMSYNTWEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC12N(CC(CO1)(C)C)CC(CO2)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

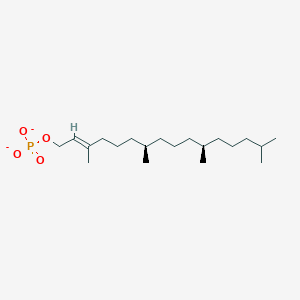

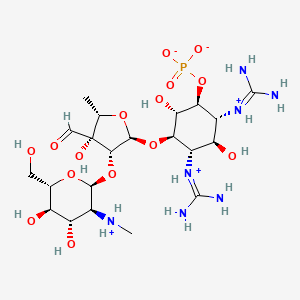

![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
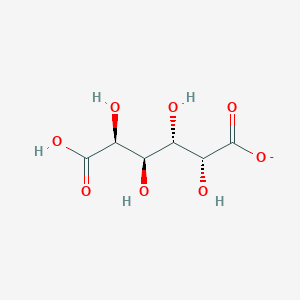

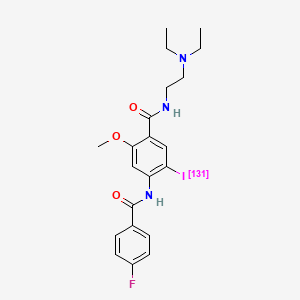
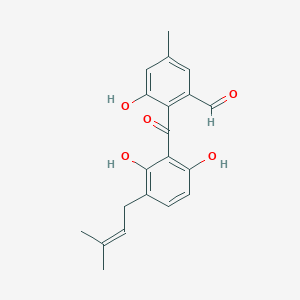
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
